molecular formula C19H17ClN4O3 B1591684 PI-103 (Hydrochloride) CAS No. 371935-79-4

PI-103 (Hydrochloride)

Cat. No. B1591684
M. Wt: 384.8 g/mol
InChI Key: XSQMYBFFYPTMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI-103 (Hydrochloride) is a synthetic compound of the benzamide class that is used in scientific research. It is a potent, selective and orally active antagonist of the 5-HT2A serotonin receptor. It is a white to off-white powder that is highly soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO). It has been used in a variety of scientific research applications, including in vivo and in vitro studies. It has been used to investigate the effects of serotonin receptor antagonists on various physiological and biochemical systems.

Scientific Research Applications

PI-103 Hydrochloride is a chemical compound that acts as an inhibitor of DNA-PK, PI 3-kinase (p110 α), and mTOR . These are all important proteins involved in cell signaling pathways, and inhibiting them can have various effects on cells. This makes PI-103 a potentially useful tool in various areas of biological and medical research.

One specific application of PI-103 that has been studied is in the treatment of gliomas, a type of brain tumor . In this research, PI-103 was found to inhibit the proliferation and invasion of glioma cells, and it was also found to enhance the response of these cells to a treatment known as stem cell–delivered secretable tumor necrosis factor apoptosis-inducing ligand (S-TRAIL) . This suggests that PI-103 could potentially be used as part of a combined treatment strategy for gliomas .

  • Autophagy Induction PI-103 Hydrochloride has been found to induce autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis. The induction of autophagy by PI-103 Hydrochloride could have potential applications in the treatment of diseases where autophagy is dysregulated, such as neurodegenerative diseases and cancer .

  • Enhancement of Radiosensitivity in Cancer Cell Lines Research has shown that PI-103 can enhance the radiosensitivity of cancer cell lines . This means that it can make cancer cells more susceptible to the effects of radiation therapy, potentially improving the effectiveness of this treatment. In one study, PI-103 was found to increase the delay in the G2/M phase of the cell cycle, prolong DNA double-strand break (DSB) repair by raising the levels of γ-H2AX, and reduce cell proliferation . These effects could potentially enhance the efficacy of radiation therapy in cancer treatment .

  • Inhibition of PI3K/AKT/mTOR Signaling Pathway PI-103 Hydrochloride is a dual inhibitor of PI3K and mTOR . The PI3K/AKT/mTOR signaling pathway is involved in a wide range of cellular processes, including cell growth, survival, and metabolism. This pathway is often hyperactivated in cancer, and its inhibition could potentially be used as a therapeutic strategy for various types of cancer .

  • Inhibition of DNA-PK PI-103 Hydrochloride is an inhibitor of DNA-PK . DNA-PK is a protein kinase that plays a critical role in the repair of DNA double-strand breaks. Inhibiting DNA-PK could potentially be used as a strategy for enhancing the effectiveness of treatments that induce DNA damage, such as radiation therapy and certain types of chemotherapy .

  • Inhibition of PI 3-Kinase PI-103 Hydrochloride is an inhibitor of PI 3-kinase . PI 3-kinase is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target of interest in cancer research .

  • Inhibition of mTOR PI-103 Hydrochloride is an inhibitor of mTOR . mTOR is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is frequently observed in various human diseases, including cancer, obesity, type 2 diabetes, and neurodegeneration .

properties

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQMYBFFYPTMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587490
Record name 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PI-103 (Hydrochloride)

CAS RN

371935-79-4
Record name 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
BJ Isherwood, RE Walls, ME Roberts… - Journal of …, 2013 - journals.sagepub.com
Phenotypic screening seeks to identify substances that modulate phenotypes in a desired manner with the aim of progressing first-in-class agents. Successful campaigns require …
Number of citations: 14 journals.sagepub.com
V Lu, MT Doan, IJ Roy, A Torres Jr, MA Teitell - STAR protocols, 2022 - Elsevier
Metabolism regulates cell fates during early mammalian cell differentiation. This protocol describes the steps for directed differentiation of primed human pluripotent stem cells (hPSCs) …
Number of citations: 7 www.sciencedirect.com
C Morsczeck, A Reck, TE Reichert - Experimental Gerontology, 2023 - Elsevier
… The chemicals for the activation (PI-103 hydrochloride; 100 nM) and the inactivation (Wortmannin; 500 nM) of autophagy and for the activation of AMPK (metformin, AICAR; different …
Number of citations: 3 www.sciencedirect.com
MA Chawsheen, HA Al-Bustany - ARO-The Scientific Journal …, 2019 - aro.koyauniversity.org
The phosphatidylinositol 3-kinase (PI3K) family comprises lipid kinases that cross-link signals between living cells and their surroundings. PI3Ks are classified into several groups and …
Number of citations: 1 aro.koyauniversity.org
SA Riquelme, SM Bueno, AM Kalergis - Immunology, 2012 - Wiley Online Library
Dendritic cells (DCs) are phagocytic professional antigen‐presenting cells that can prime naive T cells and initiate anti‐bacterial immunity. However, several pathogenic bacteria have …
Number of citations: 26 onlinelibrary.wiley.com
AJ Sheehan, W Goodrich, P Banks… - ASSAY and Drug …, 2013 - liebertpub.com
… Rapamycin, wortmannin, PI-103 hydrochloride, and LY294002 hydrochloride were from Tocris Bioscience. All ELISAONE ® assay kits were from TGR BioSciences. Tissue culture-…
Number of citations: 6 www.liebertpub.com
Z Lei, IB Tan, K Das, N Deng, H Zouridis, S Pattison… - Gastroenterology, 2013 - Elsevier
Background & Aims Almost all gastric cancers are adenocarcinomas, which have considerable heterogeneity among patients. We sought to identify subtypes of gastric …
Number of citations: 441 www.sciencedirect.com
V Lu, MT Doan, IJ Roy, A Torres Jr… - The Role of Glutamine in …, 2022 - escholarship.org
… Stemcell Technologies Cat# 78003 Human recombinant Activin A Stemcell Technologies Cat# 78001.1 CHIR99021 (GSK3i) Stemcell Technologies Cat# 72052 PI-103 hydrochloride …
Number of citations: 2 escholarship.org
S Ghosh, C Huber, Q Siour, SB Sousa… - Human …, 2017 - Wiley Online Library
The SH2 domain containing inositol phosphatase 2 (SHIP2) dephosphorylates PI(3,4,5)P3 to generate PI(3,4)P2, a lipid involved in the control of cell migration and adhesion. The …
Number of citations: 13 onlinelibrary.wiley.com
Y Guo, H Zhu, M Weng, H Zhang, C Wang… - Frontiers in …, 2020 - frontiersin.org
The mTOR signaling pathway is abnormally activated in pancreatic cancer and is related to tumor glucose metabolism. However, its specific regulation mechanism is still unclear. …
Number of citations: 11 www.frontiersin.org

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